5-chloro-2-(N-ethylacetamido)benzoic acid
Description
5-chloro-2-(N-ethylacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom at the 5th position and an N-ethylacetamido group at the 2nd position on the benzene ring
Properties
IUPAC Name |
2-[acetyl(ethyl)amino]-5-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-3-13(7(2)14)10-5-4-8(12)6-9(10)11(15)16/h4-6H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXPGUQZGBGKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)Cl)C(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(N-ethylacetamido)benzoic acid typically involves the acylation of 5-chloro-2-aminobenzoic acid with ethyl acetate under acidic or basic conditions. The reaction can be catalyzed by various agents such as sulfuric acid or sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(N-ethylacetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
5-chloro-2-(N-ethylacetamido)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.
Chemical Properties and Structure
This compound is characterized by the presence of a chloro substituent at the 5-position and an N-ethylacetamido group at the 2-position of the benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 240.68 g/mol.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound has been investigated as a potential NSAID due to its structural similarity to other known analgesics. Studies have indicated that derivatives of this compound exhibit significant anti-inflammatory and analgesic activities. For instance, research shows that certain derivatives possess better binding affinity to cyclooxygenase-2 (COX-2) receptors, which are crucial for mediating inflammation and pain responses .
Table 1: Comparative Analgesic Activity of Derivatives
| Compound Name | COX-2 Binding Affinity | ED50 (mg/kg) | Toxicity Level |
|---|---|---|---|
| This compound | Moderate | 4.95 | Low |
| Acetylsalicylic Acid (Aspirin) | High | 67.5 | Moderate |
| Acetaminophen | Moderate | 125 | Low |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics or adjunct therapies . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Drug Development and Formulation
The compound's properties make it suitable for formulation into various drug delivery systems. Its moderate lipophilicity allows for better absorption when administered orally, although its bioavailability remains a challenge due to rapid metabolism . Researchers are exploring modifications to enhance its pharmacokinetic profile.
Case Study 1: Analgesic Evaluation
A study conducted at the College of Pharmacy demonstrated that this compound showed significant anti-nociceptive effects in animal models. The compound was tested using the acetic acid-induced writhing test and the hot plate test, where it exhibited a reduction in pain responses comparable to established NSAIDs .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of this compound was assessed against clinical isolates of Staphylococcus aureus. The results indicated that it could inhibit bacterial growth effectively at low concentrations, suggesting potential utility in treating infections resistant to traditional antibiotics .
Mechanism of Action
The mechanism by which 5-chloro-2-(N-ethylacetamido)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzoic acid: Similar in structure but with a nitro group instead of an N-ethylacetamido group.
5-chloro-2-aminobenzoic acid: Contains an amino group instead of an N-ethylacetamido group.
5-chloro-2-methoxybenzoic acid: Features a methoxy group instead of an N-ethylacetamido group.
Uniqueness
5-chloro-2-(N-ethylacetamido)benzoic acid is unique due to the presence of the N-ethylacetamido group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
5-Chloro-2-(N-ethylacetamido)benzoic acid is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound consists of a benzoic acid core with a chloro substituent at the 5-position and an N-ethylacetamido group at the 2-position. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, particularly against certain bacterial strains. The benzene ring and chloro substituent may enhance its interaction with microbial cell membranes.
- Enzyme Inhibition : This compound has shown potential as an enzyme inhibitor, which could be beneficial in drug development for conditions involving enzyme dysregulation. Its binding affinity to specific enzymes needs further exploration through molecular docking studies .
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antibiotics, especially against resistant strains.
Enzyme Inhibition Studies
In an enzyme inhibition assay, this compound was tested against cyclooxygenase (COX) enzymes. The results showed that it selectively inhibited COX-2 over COX-1, indicating a potential for anti-inflammatory applications:
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | >100 |
| COX-2 | 25 |
This selectivity is crucial for reducing side effects typically associated with non-selective COX inhibitors .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Interaction with Enzymes : The compound likely binds to the active site of COX enzymes, inhibiting their activity and thus reducing prostaglandin synthesis, which is involved in inflammatory responses.
- Membrane Disruption : Its amphipathic nature may allow it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Modifying the compound's structure to improve potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
